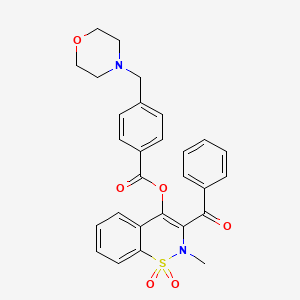![molecular formula C21H23F3N4O2S B11571238 N-[2-(morpholin-4-yl)ethyl]-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11571238.png)
N-[2-(morpholin-4-yl)ethyl]-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(モルホリン-4-イル)エチル]-2-{[4-(トリフルオロメチル)-5,6-ジヒドロベンゾ[h]キナゾリン-2-イル]スルファニル}アセトアミドは、モルホリン環、キナゾリン部分、およびトリフルオロメチル基を特徴とする複雑な有機化合物です。
製法
合成経路および反応条件
N-[2-(モルホリン-4-イル)エチル]-2-{[4-(トリフルオロメチル)-5,6-ジヒドロベンゾ[h]キナゾリン-2-イル]スルファニル}アセトアミドの合成は、通常、複数の段階を伴います。プロセスは、モルホリン誘導体の調製から始まり、続いてキナゾリン部分とトリフルオロメチル基の導入が行われます。最後の段階は、アセトアミド結合の形成を伴います。
工業的製造方法
この化合物の工業的製造方法は、文献にはあまり記載されていません。大規模な合成は、収率と純度を最大限に高めるために反応条件の最適化、および一貫性と効率を確保するための自動合成装置の使用を伴う可能性があります。
化学反応解析
反応の種類
N-[2-(モルホリン-4-イル)エチル]-2-{[4-(トリフルオロメチル)-5,6-ジヒドロベンゾ[h]キナゾリン-2-イル]スルファニル}アセトアミドは、さまざまな種類の化学反応を受ける可能性があります。これらには以下が含まれます。
酸化: この化合物は、特定の条件下で酸化されて対応するスルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応を使用して、キナゾリン部分またはアセトアミド結合を修飾できます。
置換: トリフルオロメチル基は、求核置換反応に関与することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化のための過酸化水素またはm-クロロ過安息香酸などの酸化剤、還元のための水素化リチウムアルミニウムなどの還元剤、置換反応のためのナトリウムメトキシドなどの求核剤が含まれます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってスルホキシドまたはスルホンが生成される場合がありますが、還元によってアミンまたはアルコールが生成される可能性があります。
科学研究への応用
N-[2-(モルホリン-4-イル)エチル]-2-{[4-(トリフルオロメチル)-5,6-ジヒドロベンゾ[h]キナゾリン-2-イル]スルファニル}アセトアミドは、いくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: その独特の構造のために、酵素阻害と受容体結合の研究に使用できます。
産業: この化合物は、安定性や反応性の向上が図られた材料などの、特定の特性を持つ新素材の開発に使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(MORPHOLIN-4-YL)ETHYL]-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Benzoquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Morpholine Ring: This can be done via nucleophilic substitution reactions where the morpholine ring is introduced to the ethyl chain.
Final Coupling: The final step involves coupling the benzoquinazoline derivative with the morpholine-containing intermediate under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-[2-(MORPHOLIN-4-YL)ETHYL]-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF, while electrophilic substitution may involve reagents like bromine in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
N-[2-(MORPHOLIN-4-YL)ETHYL]-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Industry: It could be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
作用機序
N-[2-(モルホリン-4-イル)エチル]-2-{[4-(トリフルオロメチル)-5,6-ジヒドロベンゾ[h]キナゾリン-2-イル]スルファニル}アセトアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物の構造により、これらの標的に結合して、その活性を阻害したり、その機能を変更したりできる可能性があります。関与する正確な経路は、特定の用途と標的によって異なります。
類似の化合物との比較
類似の化合物
- N-((モルホリン-2-イル)メチル)エタンアミン
- N-エチル-2-モルホリン-4-イルエタンアミン
- 4-(2-モルホリン-4-イル-エチル)-フェニルアミン
独自性
N-[2-(モルホリン-4-イル)エチル]-2-{[4-(トリフルオロメチル)-5,6-ジヒドロベンゾ[h]キナゾリン-2-イル]スルファニル}アセトアミドは、モルホリン環、キナゾリン部分、およびトリフルオロメチル基の組み合わせによってユニークです。この組み合わせにより、この化合物はさまざまな用途にとって価値のある、独特の化学的および生物学的特性を提供します。
類似化合物との比較
Similar Compounds
N-[2-(MORPHOLIN-4-YL)ETHYL]-2-NITROANILINE: Similar in structure but with a nitro group instead of the benzoquinazoline moiety.
4-(2-AMINOETHYL)MORPHOLINE: Contains the morpholine ring and ethyl chain but lacks the benzoquinazoline and trifluoromethyl groups.
Uniqueness
N-[2-(MORPHOLIN-4-YL)ETHYL]-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE is unique due to its combination of a morpholine ring, a trifluoromethyl group, and a benzoquinazoline moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and development.
特性
分子式 |
C21H23F3N4O2S |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
N-(2-morpholin-4-ylethyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H23F3N4O2S/c22-21(23,24)19-16-6-5-14-3-1-2-4-15(14)18(16)26-20(27-19)31-13-17(29)25-7-8-28-9-11-30-12-10-28/h1-4H,5-13H2,(H,25,29) |
InChIキー |
YOIOCAUIUHLTHS-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)SCC(=O)NCCN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-6-chloro-3-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11571160.png)
![6-(1,3-Benzodioxol-5-yl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11571164.png)
![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11571167.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11571175.png)
![7-Fluoro-1-[4-(methylsulfanyl)phenyl]-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11571186.png)
![4-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11571198.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide](/img/structure/B11571205.png)
![(3E)-3-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11571212.png)


![(2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11571225.png)
![(2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11571239.png)
![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11571241.png)
![N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B11571249.png)
